molecular formula C17H23ClN2O2 B5171426 1-(3-Chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione

1-(3-Chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione

Cat. No.: B5171426
M. Wt: 322.8 g/mol
InChI Key: FYPCVVXZDOORMJ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione is a synthetic organic compound characterized by its unique chemical structure This compound features a pyrrolidine ring substituted with a 3-chlorophenyl group and a heptylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzaldehyde with heptylamine to form an intermediate Schiff base, which is then cyclized with succinic anhydride under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or toluene to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)-3-(octylamino)pyrrolidine-2,5-dione
  • 1-(3-Chlorophenyl)-3-(hexylamino)pyrrolidine-2,5-dione
  • 1-(4-Chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione

Comparison: 1-(3-Chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione is unique due to its specific substitution pattern and chain length. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O2/c1-2-3-4-5-6-10-19-15-12-16(21)20(17(15)22)14-9-7-8-13(18)11-14/h7-9,11,15,19H,2-6,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPCVVXZDOORMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC1CC(=O)N(C1=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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